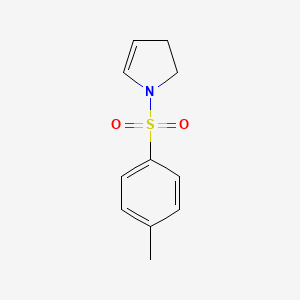

1-Tosyl-2,3-dihydro-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMRZTIWXWDRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Tosyl 2,3 Dihydro 1h Pyrrole and Its Substituted Analogs

Cyclization Reactions Leading to the Dihydro-1H-pyrrole Core

The construction of the 2,3-dihydro-1H-pyrrole ring system is effectively achieved through various intramolecular cyclization strategies. These methods often employ transition metal catalysts to facilitate the formation of the core structure from appropriately functionalized acyclic precursors.

Catalytic Intramolecular Annulation Approaches

Catalytic intramolecular annulation represents a powerful class of reactions for heterocycle synthesis. These processes involve the formation of a ring from a single substrate through the action of a catalyst. Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers or terminal alkynes provides an effective route to substituted pyrroles. nih.govorganic-chemistry.orgnih.govacs.org While this method primarily yields fully aromatic pyrroles, it demonstrates the principle of building the pyrrole (B145914) ring through a catalytic annulation process. The reaction proceeds via the formation of a rhodium carbenoid intermediate from the triazole, which then undergoes a cascade of reactions to form the pyrrole ring. nih.govorganic-chemistry.org

Similarly, palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines is a practical one-pot method for synthesizing highly substituted pyrroles. This cascade reaction involves the formation of enamine and amino-alkene intermediates.

These catalytic annulation strategies showcase the versatility of transition metals in constructing the pyrrole core, which can be a precursor to the desired 2,3-dihydro-1H-pyrrole structure through subsequent reduction.

Phosphine-Catalyzed [3+2] Annulation Strategies

Phosphine-catalyzed [3+2] annulation is a highly effective and atom-economical method for constructing five-membered rings. This strategy typically involves the reaction of a three-atom component (like an allenoate or a modified allylic carbonate) with a two-atom component (such as an N-tosylimine). nih.govacs.orgorgsyn.org The reaction is initiated by the nucleophilic addition of a phosphine (B1218219) to the allene (B1206475), generating a zwitterionic 1,3-dipole intermediate. pku.edu.cnnih.gov This dipole then undergoes a stepwise cycloaddition with the imine. orgsyn.orgpku.edu.cnnih.gov A subsequent proton transfer and elimination of the phosphine catalyst yield the final 3-pyrroline (B95000) (a synonym for 2,5-dihydro-1H-pyrrole) or 2,3-dihydro-1H-pyrrole derivative. orgsyn.org

This methodology has been successfully applied to the synthesis of various functionalized pyrrolines with high yields and excellent diastereoselectivity, particularly when using γ-substituted allenoates and N-sulfonylimines. orgsyn.orgorganic-chemistry.orgorgsyn.org The reaction conditions are generally mild, and the scope is broad, accommodating various substituents on both the allene and the imine partner. acs.orgorganic-chemistry.org The use of chiral phosphines can also induce high levels of enantioselectivity, making it a valuable tool for asymmetric synthesis. orgsyn.orgnih.govunimi.it

Table 1: Examples of Phosphine-Catalyzed [3+2] Annulation

| 3-Atom Component | 2-Atom Component | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| Ethyl 2,3-butadienoate | N-Tosylbenzaldimine | PPh₃ | Ethyl 2-phenyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate | High | nih.gov |

| Modified Allylic Carbonate | N-Tosylimine | PPh₃ | 3-Ethoxycarbonyl-2,5-cis-disubstituted-3-pyrroline | Good | acs.orgorganic-chemistry.org |

| γ-Substituted Allenoate | N-Sulfonylimine | Tributylphosphine | Functionalized Pyrroline | Excellent | orgsyn.orgorgsyn.org |

| Allenoate | N-Boc-indole-3-imine | endo-phenyl-HypPhos (P7) | Chiral Pyrroline Intermediate | 93% | orgsyn.orgnih.gov |

Iron(III) Salt Catalyzed Aza-Cope-Mannich Cyclization from Tosylamines

A novel and efficient approach for the synthesis of substituted 2,5-dihydro-1H-pyrroles involves an iron(III)-catalyzed consecutive aza-Cope-Mannich cyclization. organic-chemistry.orgnih.govantpedia.com This reaction utilizes readily available 2-hydroxy homopropargyl tosylamines and aldehydes as starting materials. organic-chemistry.orgnih.gov The catalytic process is believed to proceed through the generation of a γ-unsaturated iminium ion, which then undergoes a 2-azonia- researchgate.netresearchgate.net-sigmatropic rearrangement (aza-Cope rearrangement). organic-chemistry.orgwikipedia.org This is followed by an intramolecular Mannich reaction to furnish the dihydro-1H-pyrrole ring. organic-chemistry.orgorganicreactions.orgresearchgate.net

This method is notable for its ability to construct two carbon-carbon bonds and one carbon-nitrogen bond in a single, regioselective operation. organic-chemistry.org Iron(III) salts, such as FeCl₃, have proven to be excellent and practical catalysts, with optimal results often achieved at catalyst loadings of 10 mol%. organic-chemistry.org The reaction demonstrates good functional group tolerance, working well with various aliphatic aldehydes. organic-chemistry.org This strategy provides a direct route to 5-alkyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carbaldehydes. organic-chemistry.org

Table 2: Iron(III)-Catalyzed Aza-Cope-Mannich Cyclization

| Tosylamine Substrate | Aldehyde | Catalyst | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Hydroxy homopropargyl tosylamine | Aliphatic Aldehydes | FeCl₃ (10 mol%) | 5-Alkyl-1-tosyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde | Good | organic-chemistry.org |

| 2-Hydroxy homoallyl tosylamine | Aliphatic Aldehydes | Iron(III) Salts | trans-3-Alkyl-1-tosyl pyrrolidine (B122466) | Good | organic-chemistry.orgnih.gov |

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis (RCEYM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds containing a 1,3-diene moiety. psu.edunih.gov This transformation is catalyzed by various ruthenium carbene complexes, famously known as Grubbs catalysts. chim.ituwindsor.ca The reaction involves an intramolecular bond reorganization between an alkene and an alkyne within the same molecule. chim.itorganic-chemistry.org

The synthesis of nitrogen-containing heterocycles, including 3-pyrrolines (2,5-dihydro-1H-pyrroles), has been successfully achieved using RCEYM. chim.it The first examples involved the cyclization of enyne systems catalyzed by first-generation Grubbs catalysts to produce a range of 3-pyrrolines. chim.it The mechanism is thought to proceed via a ruthenacyclobutane intermediate, leading to a vinyl carbene that ultimately forms the cyclic diene product. chim.itorganic-chemistry.org The choice of catalyst, including first-generation, second-generation, and Hoveyda-Grubbs catalysts, can influence the reaction's efficiency, especially with sterically hindered substrates. nih.govrsc.org This methodology provides a direct entry to the 1-tosyl-2,3-dihydro-1H-pyrrole skeleton from acyclic N-tosyl-protected enynes.

Table 3: Ruthenium-Catalyzed RCEYM for Nitrogen Heterocycles

| Substrate | Catalyst | Product Type | Yield | Ref |

|---|---|---|---|---|

| Enyne with N-tether | Grubbs 1st Gen (Ru2) | 3-Pyrroline | High | chim.it |

| Enyne with N-tether | Grubbs 1st Gen (1c) | Bicyclic Dihydropyrrole | 87% | nih.gov |

| Sterically hindered diene | Grubbs-Hoveyda catalysts | Cyclic Amine | Good | nih.gov |

| Alkenyl-substituted alkynyl ether | Grubbs catalyst (9) | Cyclic Enol Ether | High (70-97%) | researchgate.net |

Intramolecular Cyclization of Alkynyl Sulfonamides

The direct intramolecular cyclization of alkynyl sulfonamides offers a straightforward route to 2,3-dihydro-1H-pyrroles. Specifically, the hydroamination of N-(3-butynyl)-sulfonamides can be achieved using transition metal catalysts like palladium(II) chloride (PdCl₂) or gold(I) chloride (AuCl). rsc.org This reaction proceeds via a 5-endo-dig cyclization pathway, which, despite being historically considered disfavored by Baldwin's rules for certain systems, can be efficiently promoted by these catalysts. rsc.orgnih.gov

The use of microwave-assisted heating has been shown to significantly accelerate the reaction, leading to isolated yields of up to 92%. rsc.org This method is applicable to a range of substrates, including those that lead to the formation of cyclopentane- and cyclohexane-fused 2,3-dihydropyrroles. These bicyclic products can be further transformed, for instance, into the corresponding N-tosyl-pyrrolidine-2-carboxylic acids, highlighting the synthetic utility of the dihydro-pyrrole products. rsc.org

Gold-Catalyzed Cycloisomerization Pathways

Gold catalysts have emerged as exceptionally powerful tools for activating alkynes toward nucleophilic attack, enabling a wide array of cycloisomerization reactions. researchgate.netnih.gov One such application is the catalyst-controlled divergent synthesis of pyrroles and dihydropyridines from N-propargyl-N-vinyl sulfonamides. researchgate.netnih.govrsc.org By selecting the appropriate gold(I) catalyst and ligands, the reaction can be directed to selectively form 2-sulfonylmethyl pyrroles. researchgate.netrsc.org For instance, Echavarren's gold(I) catalyst favors the formation of the pyrrole derivative. researchgate.netnih.govrsc.org

Another relevant gold-catalyzed pathway is the 5-endo-dig cycloisomerization of chiral homopropargyl sulfonamides. core.ac.uk This anti-Markovnikov hydroamination leads to the formation of enantioenriched 2,3-dihydropyrroles. rsc.org Under certain conditions, the initially formed dihydropyrrole can undergo a subsequent gold- and acid-catalyzed dimerization, leading to more complex pyrrolidine structures. core.ac.uk These gold-catalyzed methods are distinguished by their mild reaction conditions and high efficiency. core.ac.uk

Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines

A modern approach to synthesizing N-tosylated pyrrole structures involves the dehydrogenative aromatization and sulfonylation of pyrrolidines. Visible-light photoredox catalysis provides a mild and effective method for this transformation. kaust.edu.sanih.gov In this process, arylsulfonyl chlorides serve a dual role: they act as sulfonylation reagents and are also involved in the regeneration of the photocatalyst. kaust.edu.sanih.gov This strategy allows for the direct conversion of saturated N-heterocycles like pyrrolidines into their aromatic, functionalized counterparts. kaust.edu.sa The reaction conditions are generally mild, making it a versatile tool for the synthesis of functionalized pyrroles from readily available pyrrolidines. nih.gov

This method represents an appealing alternative to classical synthetic routes, combining C-H functionalization and aromatization in a single conceptual step. The use of visible light as an energy source aligns with the principles of green chemistry, offering a more sustainable synthetic pathway. kaust.edu.sanih.gov

One-Pot Synthetic Protocols for Dihydro-1H-pyrrole Derivatives

One-pot syntheses have emerged as powerful tools in organic chemistry, offering increased efficiency by reducing the number of purification steps, saving time, and minimizing waste. Several one-pot protocols have been developed for the synthesis of dihydro-1H-pyrrole derivatives and related structures.

For instance, a novel one-pot method has been described for the synthesis of new 1-tosyl pyrrol-2-one derivatives at room temperature in a single step. nih.gov While this produces a ketone derivative, the underlying principle of constructing the tosylated pyrrole core in one pot is significant. Another efficient one-pot, four-component reaction has been developed for synthesizing complex dihydroxy pyrrole derivatives in refluxing ethanol (B145695) without a catalyst, highlighting the potential for catalyst-free multi-component reactions in this area. nih.gov Other notable one-pot syntheses include methods starting from 3,5-dihydro-1,2-dioxines to yield substituted pyrroles via a Paal-Knorr type reaction, and the condensation of compounds like isatin (B1672199) derivatives with 4-hydroxyproline. scilit.comnih.gov

These protocols often leverage multi-component reactions, where several starting materials are combined in a single reaction vessel to construct the target molecule in a convergent manner. nih.gov The advantages include operational simplicity, mild reaction conditions, and often high yields. nih.govuni-duesseldorf.de

Transformations of Aziridines and Other Precursors

Strained three-membered rings, particularly aziridines, are valuable precursors for the synthesis of five-membered N-heterocycles like 2,3-dihydro-1H-pyrroles through ring-expansion reactions.

Ring Expansion of Vinyl Aziridines

The copper-catalyzed ring expansion of vinyl aziridines is a well-established and efficient method for synthesizing 3-pyrrolines (2,5-dihydro-1H-pyrroles), which are isomers of the target compound. organic-chemistry.orgthieme-connect.com This transformation can be achieved under mild conditions, for example, using a (CuOTf)₂·toluene complex in THF at room temperature, with reaction times as short as two hours. organic-chemistry.orgthieme-connect.com

The reaction tolerates a range of substituents on the vinyl aziridine (B145994) starting material. thieme-connect.com For instance, monosubstituted aziridines have been shown to rearrange to the corresponding pyrrolines in yields ranging from 60% to 94%. thieme-connect.com The stereochemistry of the starting chiral vinyl aziridine can also be controlled to produce either 2,5-cis or 2,5-trans-3-pyrroline products stereospecifically. nih.gov However, steric hindrance around the N-tosyl group can negatively impact the yield of the ring-expansion process. thieme-connect.com

Table 1: Copper-Catalyzed Ring Expansion of N-Tosyl Vinyl Aziridines to 3-Pyrrolines This table is interactive. You can sort and filter the data.

| Starting Vinyl Aziridine (Substituents) | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| R¹=Me, R²=Bn | (CuOTf)₂·toluene | THF, rt, 2h | 4-Benzyl-2-methyl-1-tosyl-2,5-dihydro-1H-pyrrole | 60 | thieme-connect.comthieme-connect.com |

| R¹=Et, R²=Bn | (CuOTf)₂·toluene | THF, rt | 4-Benzyl-2-ethyl-1-tosyl-2,5-dihydro-1H-pyrrole | 33 | thieme-connect.com |

| R¹=H, R²=Bn | (CuOTf)₂·toluene | THF, rt | 4-Benzyl-1-tosyl-2,5-dihydro-1H-pyrrole | 94 | thieme-connect.com |

| R¹=H, R²=Ph | (CuOTf)₂·toluene | THF, rt | 4-Phenyl-1-tosyl-2,5-dihydro-1H-pyrrole | 89 | thieme-connect.com |

| R¹=H, R²=p-MeO-C₆H₄ | (CuOTf)₂·toluene | THF, rt | 4-(4-Methoxyphenyl)-1-tosyl-2,5-dihydro-1H-pyrrole | 60 | thieme-connect.com |

| R¹=H, R²=CH₂OBn | (CuOTf)₂·toluene | THF, rt | 4-(Benzyloxymethyl)-1-tosyl-2,5-dihydro-1H-pyrrole | 80 | thieme-connect.com |

| 2-Aryl substituted | Cu(hfacac)₂ | Toluene, 80°C | 2-Aryl-3-pyrrolines | Excellent | nih.gov |

FeCl₃-Catalyzed Reactions of Aziridines with Arylalkynes

Iron catalysis provides another avenue for transforming aziridines into pyrrole derivatives. Specifically, iron(III) chloride (FeCl₃) has been shown to catalyze the reaction of aziridines with arylalkynes. researchgate.net This method can be considered a formal [3+2] cycloaddition, leading to the formation of substituted pyrroles. While the specific synthesis of this compound via this exact reaction is not detailed, the general strategy of using iron catalysis to construct pyrrole rings from aziridine precursors is a notable advancement. researchgate.net The use of an inexpensive and abundant metal like iron makes this approach economically and environmentally attractive.

Derivatization and Functionalization Strategies During Synthesis

The ability to introduce substituents at specific positions of the pyrrole ring is crucial for tuning the properties of the final molecule. Regioselective functionalization strategies are therefore of high importance.

Regioselective Functionalization

For N-protected pyrroles, including N-tosylated derivatives, regioselective functionalization can be achieved through carefully designed reaction sequences. A powerful method involves the use of a directing group, such as a trimethylsilyl (B98337) group. nih.gov For example, 3,4-bis(trimethylsilyl)-1H-pyrrole can be protected with a tosyl group. This protected intermediate can then undergo highly regioselective mono-iodination at one of the silylated positions. nih.gov

Subsequent palladium-catalyzed cross-coupling reactions can introduce a desired substituent. This process can be repeated at the second silylated position to create unsymmetrically 3,4-disubstituted pyrroles. nih.gov The N-tosyl group is particularly effective in this context as it is stable during the iodination and coupling steps but can be readily removed at the end of the synthesis if required. nih.gov This stepwise, ipso-substitution approach provides excellent control over the placement of functional groups on the pyrrole core.

Reactivity Profiles and Transformation Pathways of 1 Tosyl 2,3 Dihydro 1h Pyrrole

Ring-Opening Reactions of 1-Tosyl-2,3-dihydro-1H-pyrroles

A notable transformation of 1-tosyl-2,3-dihydro-1H-pyrroles involves the opening of the five-membered ring to participate in cycloaddition reactions, providing a pathway to larger heterocyclic systems.

A novel formal hetero-[5+2] cycloaddition reaction of 1-tosyl-2,3-dihydro-1H-pyrroles with terminal alkynes has been developed, utilizing a dual Lewis acid catalytic system. rsc.orgrsc.orgnih.gov This reaction proceeds through the cleavage of the C(sp²)–N bond of the dihydropyrrole, which then acts as a five-atom component in the cycloaddition with the alkyne. rsc.orgrsc.org The co-catalytic use of iron(III) chloride (FeCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂) is crucial for this transformation, leading to the formation of 1-tosyl-2,3-dihydro-1H-azepines with high regioselectivity. rsc.orgrsc.orgnih.gov

This method represents a significant advancement in the synthesis of seven-membered heterocycles like azepines, which are important structural motifs in bioactive molecules. rsc.org The reaction demonstrates a broad substrate scope, accommodating various substituted 1-tosyl-2,3-dihydro-1H-pyrroles and terminal alkynes. rsc.org The process is significant as it employs a non-strained ring system to construct a larger ring, a challenging task in synthetic chemistry. rsc.orgrsc.orgnih.gov

Below is a table summarizing the reaction of 3-phenyl-5-(p-tolyl)-1-tosyl-2,3-dihydro-1H-pyrrole with phenylacetylene (B144264) using different Lewis acid catalysts.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | FeCl₃ (10) | 1,2-dichloroethane | 12 | 45 |

| 2 | BF₃·OEt₂ (10) | 1,2-dichloroethane | 12 | 35 |

| 3 | FeCl₃ (10) / BF₃·OEt₂ (10) | 1,2-dichloroethane | 8 | 92 |

| 4 | AlCl₃ (10) | 1,2-dichloroethane | 12 | <10 |

| 5 | Sc(OTf)₃ (10) | 1,2-dichloroethane | 12 | <5 |

Data sourced from a study on the development of Lewis acid co-catalyzed formal hetero-[5+2] cycloaddition. rsc.org

Hydrogenation and Dehydrogenation Chemistry

The dihydropyrrole ring can undergo both oxidation to achieve aromaticity and selective dehydrogenation, highlighting its versatility in synthetic transformations.

The conversion of 2,3-dihydro-1H-pyrroles to their corresponding aromatic 1H-pyrroles can be achieved through oxidation. For instance, 2,3-dihydro-1H-pyrroles can be oxidized to 3-alkenyl-1H-pyrroles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. rsc.org This process introduces a double bond, leading to the formation of the fully unsaturated and aromatic pyrrole (B145914) ring system.

Selective dehydrogenation of diols, such as 2,3-butanediol, has been studied using copper-based catalysts. mdpi.comresearchgate.net While not directly involving 1-tosyl-2,3-dihydro-1H-pyrrole, this research into selective dehydrogenation is relevant to the broader field of heterocycle synthesis and modification. mdpi.comresearchgate.netresearchgate.net The principles of selective dehydrogenation could potentially be applied to dihydropyrrole systems to control the degree of unsaturation.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of the pyrrole ring is significantly influenced by substituents. The tosyl group on the nitrogen atom in this compound acts as an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to an unsubstituted pyrrole. uoanbar.edu.iq However, the pyrrole ring itself is a π-excessive heterocycle, making it inherently nucleophilic. researchgate.net

The NH proton in pyrrole is moderately acidic, and deprotonation leads to the formation of a nucleophilic pyrrolide anion. wikipedia.org In the case of this compound, the tosyl group enhances the acidity of the remaining protons on the ring, although direct studies on its pKa are not widely available.

Electrophilic substitution on the pyrrole ring generally occurs at the α-position (C2 or C5) due to the greater stability of the resulting intermediate. wikipedia.org For this compound, the positions available for substitution are influenced by the existing double bond and the directing effects of the tosyl group.

Radical N-Desulfonylation Reactions

While specific studies on the radical N-desulfonylation of this compound are not detailed in the provided search results, the removal of the tosyl group is a common transformation in pyrrole chemistry to yield the free N-H pyrrole. This is often a necessary step in multi-step syntheses where the tosyl group is used as a protecting group.

Heck-Matsuda Desymmetrization and Arylation of N-Tosyl-2,5-dihydro-1H-pyrroles

The palladium-catalyzed Heck-Matsuda reaction serves as a powerful tool for the desymmetrization of prochiral cyclic olefins, including N-protected 2,5-dihydro-1H-pyrroles. nih.gov This strategy allows for the enantioselective introduction of an aryl group, leading to the formation of valuable chiral building blocks. nih.govbohrium.com While racemic versions of the Heck-Matsuda arylation of N-protected 2,5-dihydro-1H-pyrroles were demonstrated to be feasible in earlier work, subsequent research has focused on developing enantioselective variants. nih.govbeilstein-journals.org

Research has led to an effective desymmetrization protocol for N-protected 2,5-dihydro-1H-pyrroles, such as 1-Tosyl-2,5-dihydro-1H-pyrrole, using aryldiazonium salts in the presence of a chiral palladium catalyst. beilstein-journals.org The process involves a Heck arylation followed by a sequential Jones oxidation to yield chiral 4-aryl-γ-lactams, which are significant structural motifs in various drugs and natural products. nih.govbeilstein-journals.org

Reaction Optimization

The development of an effective enantioselective protocol required careful optimization of reaction parameters. Using the reaction of 1-Tosyl-2,5-dihydro-1H-pyrrole (1b ) with 4-trifluoromethylbenzenediazonium tetrafluoroborate (B81430) (2c ) as a model system, various chiral ligands, palladium sources, and other conditions were screened. beilstein-archives.org The chiral N,N-ligand (S)-PyraBox (L1 ) in combination with Pd(TFA)₂ as the palladium source was identified as optimal, providing the best balance of reactivity and enantioselectivity. beilstein-journals.orgbeilstein-archives.org Although other palladium sources like Pd(OAc)₂ showed slightly better yields, Pd(TFA)₂ was chosen for its higher reactivity in forming the active palladium complex with the N,N-ligand. beilstein-archives.org

**Table 1: Optimization of Reaction Conditions for the Desymmetrization of 1-Tosyl-2,5-dihydro-1H-pyrrole (1b)***

| Entry | Ligand | Pd Source | Yield (%) [e] | e.r. [f] |

|---|---|---|---|---|

| 1 | L1 | Pd(TFA)₂ | 62 | 85:15 |

| 2 | L2 | Pd(TFA)₂ | 56 | 57:43 |

| 3 | L3 | Pd(TFA)₂ | 49 | 56:44 |

| 4 | L4 | Pd(TFA)₂ | 57 | 77:23 |

| 5 | L5 | Pd(TFA)₂ | 54 | 72:28 |

| 6 | L6 | Pd(TFA)₂ | 51 | 69:31 |

| 7 | L1 | Pd(OAc)₂ | 65 | 85:15 |

| 8 | L1 | Pd₂dba₃ | 64 | 84:16 |

| 9 | L1 | Pd(acac)₂ | 68 | 84:16 |

| 10 | L1 | Pd(MeCN)₂(OTs)₂ | 62 | 83:17 |

Table adapted from research data. beilstein-archives.org [e] NMR yields; [f] Determined by HPLC analysis.

Substrate Scope and Research Findings

With the optimized conditions established, the scope of the Heck-Matsuda reaction was explored using 1-Tosyl-2,5-dihydro-1H-pyrrole (1b ) and a variety of aryldiazonium salts. beilstein-archives.orgresearchgate.net The methodology demonstrated broad applicability, tolerating aryldiazonium salts with both electron-donating and electron-withdrawing substituents. researchgate.net The reaction sequence consistently produced the desired 4-aryl-1-tosyl-pyrrolidin-2-one products with good yields and enantiomeric ratios. beilstein-archives.orgresearchgate.net

Heck-Matsuda Arylation : 1-Tosyl-2,5-dihydro-1H-pyrrole is reacted with an aryldiazonium salt in the presence of a palladium catalyst (Pd(TFA)₂), a chiral ligand ((S)-PyraBox), and a base (ZnCO₃) in methanol. This step yields an intermediate methyl N,O-acetal. beilstein-journals.orgresearchgate.net

Jones Oxidation : The intermediate from the first step is then subjected to Jones oxidation without isolation, converting it into the final γ-lactam product. nih.govbeilstein-journals.org

The results underscore the robustness of this protocol for synthesizing a diverse library of chiral 4-aryl-γ-lactams from 1-Tosyl-2,5-dihydro-1H-pyrrole. beilstein-journals.org

**Table 2: Heck-Matsuda Reaction of 1-Tosyl-2,5-dihydro-1H-pyrrole (1b) with Various Aryldiazonium Salts***

| Product | Ar | Yield (%) | e.r. |

|---|---|---|---|

| 4ba | 4-MeO-C₆H₄ | 85 | 92:8 |

| 4bb | 4-Me-C₆H₄ | 72 | 85:15 |

| 4bc | 4-CF₃-C₆H₄ | 75 | 91:9 |

| 4bd | 4-F-C₆H₄ | 81 | 91:9 |

| 4be | 4-Cl-C₆H₄ | 78 | 91:9 |

| 4bf | 4-Br-C₆H₄ | 73 | 92:8 |

| 4bg | C₆H₅ | 70 | 90:10 |

| 4bh | 2-Me-C₆H₄ | 65 | 93:7 |

| 4bi | 2-Cl-C₆H₄ | 68 | 90:10 |

Table adapted from research data. beilstein-archives.orgresearchgate.net Yields are isolated yields of the final lactam product after the two-step sequence. Enantiomeric ratio (e.r.) was determined by HPLC analysis.

Mechanistic Investigations of Reactions Involving 1 Tosyl 2,3 Dihydro 1h Pyrrole

Proposed Catalytic Cycles for Transformation Reactions

Catalytic cycles are central to many efficient synthetic transformations involving 1-Tosyl-2,3-dihydro-1H-pyrrole. A notable example is the formal hetero-[5+2] cycloaddition with terminal alkynes to produce 1-tosyl-2,3-dihydro-1H-azepines. This reaction is often catalyzed by a co-catalytic system of Lewis acids, such as iron(III) chloride (FeCl₃) and boron trifluoride diethyl etherate (BF₃·OEt₂). researchgate.net

A proposed catalytic cycle for this transformation begins with the coordination of the Lewis acid (e.g., FeCl₃) to the nitrogen or oxygen atom of the tosyl group of this compound. This activation polarizes the molecule, making the pyrrole (B145914) ring more susceptible to nucleophilic attack. The terminal alkyne then engages in a cycloaddition reaction. The subsequent ring expansion and release of the 1-tosyl-2,3-dihydro-1H-azepine product regenerates the Lewis acid catalyst, allowing it to enter a new cycle. The presence of the tosyl group is crucial as it activates the pyrrole ring, facilitating these transformations.

Role of Intermediates in Reaction Pathways

The reaction pathways of this compound derivatives are often dictated by the formation of transient intermediates. In the synthetically powerful aza-Cope-Mannich reaction, iminium cations are key intermediates. acs.orgemich.edu These are typically generated from precursors like oxazolidines through the action of a Lewis acid. acs.org The stability of the iminium cation intermediate is critical; a highly stable cation can raise the activation barrier for the subsequent rearrangement, potentially favoring undesired side reactions. emich.edu

Following the initial rsc.orgrsc.org-sigmatropic rearrangement of the iminium species, an enol intermediate is formed, which then participates in the final, irreversible Mannich cyclization step. acs.org In other contexts, such as reactions involving tosyl azide, transient 4-acyl-5-hydroxy-1-tosyltriazolines have been identified as key intermediates that can fragment to influence the final product distribution. rsc.org Furthermore, reactive intermediates like 2-methide-2H-pyrroles (also known as azafulvenes), formed from the dehydration of pyrrole-2-carbinols, can participate in catalytic, enantioselective cycloadditions. nih.gov

Intramolecular Sulfonyl Migration Mechanisms

Intramolecular sulfonyl migration represents a class of rearrangements where the sulfonyl group moves from one atom to another within the same molecule. While this phenomenon is known in various organosulfur compounds, specific studies detailing this mechanism for this compound are not extensively documented in the literature. Such a migration, if it were to occur, would likely proceed through a series of associative or dissociative steps involving intermediate states, potentially influenced by catalysts or thermal conditions.

Radical Pathway Evidence in Dehydrogenation

The dehydrogenation of this compound to form the aromatic 1-Tosyl-1H-pyrrole is a common transformation. While this oxidation can be achieved through various reagents, direct evidence from the reviewed literature for a mechanism proceeding primarily through a radical pathway is limited. Oxidative transformations in related N-tosylpyrrole systems have been reported using reagents like phenyliodine bis(trifluoroacetate) (PIFA), which can involve various non-radical intermediates. researchgate.net

Aza-Cope-Mannich Rearrangement Dynamics

The aza-Cope-Mannich reaction is a powerful tandem sequence used to construct complex acyl-substituted pyrrolidine (B122466) rings, which are valuable pharmacological scaffolds. acs.orgwikipedia.org The process is a type of rsc.orgrsc.org-sigmatropic rearrangement that is typically initiated by the formation of an unsaturated iminium cation. researchgate.net This cationic 2-aza-Cope rearrangement proceeds at significantly lower temperatures than the all-carbon equivalent due to the presence of the charged nitrogen heteroatom, which lowers the activation energy. wikipedia.org

The dynamics of the reaction involve the Lewis acid-catalyzed formation of an iminium ion from a suitable precursor, such as a 5-vinyloxazolidine. acs.orgresearchgate.net This is followed by the aza-Cope rearrangement to generate a transposed iminium ion and an enol. The key to the reaction's success is the subsequent rapid and irreversible intramolecular Mannich cyclization of the enol onto the iminium ion. wikipedia.orgresearchgate.net This final step provides a thermodynamic driving force that pulls the equilibrium toward the cyclized product, allowing for the stereoselective synthesis of highly substituted pyrrolidines. emich.eduwikipedia.org

Diene-Carbene Cyclization and 1,5-Hydrogen Shift

Diene-carbene cyclization and researchgate.netrsc.org-hydride shifts are important mechanistic pathways in organic synthesis that allow for the construction of complex molecular architectures. nih.govscilit.com A researchgate.netrsc.org-hydride shift is an internal redox-neutral process where a hydrogen atom is transferred between the first and fifth positions of a molecule, often triggering a subsequent cyclization. nih.gov While these are well-established reaction types, the reviewed literature does not provide specific examples of this compound or its immediate derivatives undergoing diene-carbene cyclizations or researchgate.netrsc.org-hydrogen shifts.

Influence of Catalysts and Additives on Reaction Mechanism and Selectivity

The choice of catalysts and additives has a profound impact on the reaction mechanism and the resulting selectivity in transformations involving this compound and related compounds.

Lewis Acids: In the formal hetero-[5+2] cycloaddition of this compound with alkynes, a co-catalytic system of FeCl₃ and BF₃·OEt₂ is effective. researchgate.net The Lewis acids activate the substrate, enabling the cycloaddition to proceed. In the aza-Cope-Mannich reaction, Lewis acids like BF₃·OEt₂ are crucial for generating the initial iminium cation from oxazolidine (B1195125) precursors, thereby initiating the entire cascade and influencing the diastereoselectivity of the final pyrrolidine product. acs.orgemich.edu

Transition Metals: The synthesis of the 2,3-dihydropyrrole ring itself can be achieved via the intramolecular cyclization of N-(3-butynyl)-sulfonamides using catalysts such as PdCl₂ or AuCl. rsc.org

Organocatalysts: In reactions of related pyrrole structures, such as the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, chiral bifunctional organocatalysts are highly effective. nih.govnih.gov For instance, amine-thiourea catalysts bearing multiple hydrogen-bond donors can activate both the nucleophile (nitromethane) and the electrophile (the dione) simultaneously. nih.govbeilstein-journals.org This dual activation, facilitated through hydrogen bonding in a well-defined transition state, allows for high levels of enantioselectivity in the formation of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones. nih.govnih.gov

The table below summarizes the influence of various catalysts on reactions involving this compound and related structures.

| Reaction Type | Catalyst/Additive | Role and Effect on Selectivity | Reference |

|---|---|---|---|

| Hetero-[5+2] Cycloaddition | FeCl₃ / BF₃·OEt₂ | Lewis acid co-catalysts; activate the dihydropyrrole for cycloaddition with alkynes. | researchgate.net |

| Aza-Cope-Mannich Rearrangement | BF₃·OEt₂ | Lewis acid; generates the initial iminium cation from an oxazolidine precursor, influencing diastereoselectivity. | acs.orgemich.edu |

| Intramolecular Cyclization (Synthesis) | PdCl₂ or AuCl | Transition metal catalysts; facilitate the 5-endo-dig cyclization to form the dihydropyrrole ring. | rsc.org |

| Asymmetric Henry Reaction (Related Pyrrole-diones) | Chiral Amine-Thiourea | Bifunctional organocatalyst; activates both nucleophile and electrophile via hydrogen bonding, controlling enantioselectivity. | nih.govnih.govbeilstein-journals.org |

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation of 1 Tosyl 2,3 Dihydro 1h Pyrrole Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical characterization of 1-Tosyl-2,3-dihydro-1H-pyrrole and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In the ¹H NMR spectrum of pyrrole (B145914) derivatives, the chemical shifts of the ring protons are typically found in the aromatic region and are influenced by the solvent used. ipb.pt For instance, in derivatives of 1-phenyl-1H-pyrrole, the position of the tosyl group can be determined by the chemical shift of the proton at the 4-position of the pyrrole ring. mdpi.com The signal for this proton is observed at a more downfield position in the 3-tosyl isomer compared to the 2-tosyl isomer. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous assignments. COSY experiments help establish proton-proton coupling networks within the molecule, confirming the connectivity of the pyrrole ring and its substituents. NOESY experiments are particularly crucial for determining stereochemistry by identifying protons that are close in space. For example, the relative configuration of azetidine (B1206935) derivatives has been confirmed through NOE correlations. ipb.pt The magnitude of vicinal coupling constants (³J) can also provide stereochemical information, as seen in the distinction between cis and trans isomers of azetine rings where cis-coupling constants are generally larger than trans-coupling constants. ipb.pt

The analysis of anisotropic effects in the ¹H NMR spectra of derivatives, such as those with chiral auxiliaries, can allow for the determination of absolute configuration. researchgate.net This involves comparing the chemical shift differences (Δδ) between diastereomeric derivatives. researchgate.net

A summary of typical ¹H NMR spectral data for a related 1-tosyl-1H-pyrrole is presented below. researchgate.net

| Proton | Chemical Shift (ppm) |

| Aromatic CH (tosyl group) | 7.8 (d) |

| Aromatic CH (tosyl group) | 7.3 (d) |

| Pyrrole CH | 7.1 (t) |

| Pyrrole CH | 6.3 (t) |

| Methyl CH₃ (tosyl group) | 2.4 (s) |

| d = doublet, t = triplet, s = singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its transformation products. The presence of the tosyl group is readily confirmed by strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1370-1335 cm⁻¹ and 1170-1150 cm⁻¹ for sulfonamides. instanano.com

The dihydro-pyrrole ring exhibits characteristic absorptions as well. The C=C bond within the ring gives rise to a stretching vibration, although its intensity can be variable. The C-N stretching vibration of the aromatic amine is also a key diagnostic peak. instanano.com

Transformations of this compound, such as oxidation or addition reactions, can be monitored by the appearance or disappearance of specific IR bands. For example, the formation of a carbonyl group in a pyrrol-2-one derivative would be indicated by a strong absorption in the range of 1750-1650 cm⁻¹. nih.gov The IR spectrum of the parent compound, 2,5-dihydro-1H-pyrrole, shows characteristic bands that can be compared to its tosylated derivative to understand the influence of the tosyl group. nist.gov

A representative table of key IR absorption frequencies for related tosylated pyrrole structures is provided below. researchgate.net

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100-3000 | |

| Aliphatic C-H stretch | 3000-2850 | |

| S=O stretch (asymmetric) | 1380-1360 | Strong, sharp |

| S=O stretch (symmetric) | 1180-1160 | Strong, sharp |

| C=C stretch (aromatic) | 1600-1450 | |

| C-N stretch | 1300-1200 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound transformations. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule, reaction intermediates, and final products. This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between species with the same nominal mass.

HRMS is particularly useful for monitoring the progress of a reaction. By analyzing aliquots from the reaction mixture at different time points, it is possible to identify the formation of products and the consumption of starting materials. This real-time analysis can provide valuable mechanistic insights. The development of machine learning-powered search engines for analyzing large HRMS datasets is further enhancing the ability to discover new chemical reactions and transformations. nih.gov

In the context of this compound, HRMS would be used to confirm the molecular formula of the starting material (C₁₁H₁₃NO₂S) and any subsequent products. nih.gov For example, in a cycloaddition reaction, the HRMS data would definitively confirm the mass of the resulting cycloadduct, thereby validating the proposed reaction pathway.

Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This level of detail is unparalleled and is essential for unambiguously establishing the structure and stereochemistry of complex molecules.

For instance, the crystal structure of a derivative can reveal the conformation of the dihydro-pyrrole ring, which may adopt an envelope or twisted conformation. In the crystal structure of the related 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring adopts a half-chair conformation. researchgate.net The analysis also provides information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. researchgate.netmdpi.com

Computational Chemistry and Theoretical Studies of 1 Tosyl 2,3 Dihydro 1h Pyrrole

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of complex organic reactions. By calculating the electronic energy of a molecule based on its electron density, DFT allows for the exploration of reaction pathways and the prediction of chemical reactivity.

In the context of N-sulfonylated pyrrole (B145914) derivatives, DFT calculations have been instrumental in understanding their behavior in various reactions. For instance, studies on related N-tosylpyrroles in Diels-Alder reactions have utilized DFT to analyze their dienophilic character. researchgate.net These calculations help in determining the feasibility of different reaction pathways by computing the activation energies and reaction energies.

Mechanistic investigations often involve the comparison of different potential pathways. For example, in cycloaddition reactions, a concerted mechanism can be compared with a stepwise pathway involving the formation of intermediates. DFT calculations can model the geometries and energies of reactants, products, transition states, and any intermediates, thereby providing a detailed picture of the reaction mechanism. This approach has been successfully applied to understand the reactivity of various pyrrole-containing compounds. researchgate.net

A hypothetical DFT study on the reactivity of 1-Tosyl-2,3-dihydro-1H-pyrrole in a [3+2] annulation reaction, a common transformation for this class of compounds, would likely involve the following steps:

Optimization of the geometries of the reactants, including this compound and a suitable reaction partner.

Locating the transition state structure for the proposed reaction pathway.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the reactants and products.

Such a study would provide valuable data on the reaction's feasibility and stereoselectivity.

Transition State Analysis and Reaction Energy Profiles

The analysis of transition states is a cornerstone of computational reaction chemistry. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods, particularly DFT, are employed to locate and characterize these fleeting structures.

For reactions involving this compound, such as its synthesis via intramolecular cyclization or its participation in cycloaddition reactions, transition state analysis can reveal key details about the reaction mechanism. A computed reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, visually represents the energetic landscape of the reaction. This profile includes the energies of the reactants, products, any intermediates, and the transition states connecting them.

The activation energy (the energy difference between the reactants and the transition state) derived from this profile is a critical parameter for predicting reaction kinetics. A lower activation energy implies a faster reaction. By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. The tosyl group in this compound is a strong electron-withdrawing group, which significantly influences the electronic properties of the dihydropyrrole ring. This electronic perturbation affects the molecule's nucleophilicity and electrophilicity.

Computational methods provide a suite of tools to quantify these electronic properties. Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is a powerful predictive tool. mdpi.com The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using DFT.

Table 1: Calculated Electronic Properties of a Model N-Tosylpyrrole System

| Property | Description | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A lower HOMO energy indicates lower nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates higher electrophilicity. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally suggests higher reactivity. |

| Global Electrophilicity Index (ω) | A measure of the overall electrophilic nature of a molecule. | A higher value indicates a stronger electrophile. |

This table is illustrative and based on general principles of electronic structure theory as applied to similar molecules. Specific values would require dedicated calculations for this compound.

DFT-based reactivity descriptors, such as the global electrophilicity index (ω), can provide a quantitative measure of a molecule's electrophilic character. mdpi.com For this compound, the electron-withdrawing tosyl group is expected to lower the energy of the LUMO, making the molecule a good electrophile in reactions with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule, described by its conformations, can significantly impact its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

For this compound, the key conformational degrees of freedom include the puckering of the dihydropyrrole ring and the rotation around the N-S bond of the tosyl group. Quantum chemical calculations can be used to perform a systematic scan of these dihedral angles to map out the potential energy surface and identify the most stable conformers. mdpi.com

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. rsc.org An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its flexibility and the accessibility of different conformations at a given temperature. While detailed MD studies on this specific molecule are not prevalent, the methodology has been applied to understand the structuring of larger systems containing pyrrole units, such as diketopyrrolopyrrole-based polymers. rsc.orgchemrxiv.org These simulations can reveal how the molecule interacts with its environment and how its shape fluctuates, which can be crucial for understanding its role in more complex chemical or biological systems.

1 Tosyl 2,3 Dihydro 1h Pyrrole As a Versatile Building Block in Complex Heterocyclic Synthesis

Precursor to Pyrrole (B145914) Derivatives

1-Tosyl-2,3-dihydro-1H-pyrrole is a direct precursor to the fully aromatic 1-tosyl-1H-pyrrole. The aromatization can be achieved through oxidation, a fundamental transformation that introduces the stable pyrrole ring system. Once formed, the 1-tosyl-pyrrole scaffold can undergo further functionalization. For instance, palladium-catalyzed cross-coupling reactions, such as direct arylations, allow for the introduction of various substituents onto the pyrrole ring, creating complex derivatives. nih.gov

In addition to simple aromatization, this compound can be employed in more complex reactions that build upon its core structure. Research has shown its utility in 1,6-addition reactions with p-quinone methides, catalyzed by silver triflate (AgOTf), to produce highly functionalized pyrrole-containing products. This reaction highlights the role of the dihydropyrrole as a nucleophilic component in constructing intricate molecular architectures, demonstrating its value from a diversity-oriented synthesis perspective. ncl.res.in The controlled oxidation of the related N-tosylpyrrole can also yield derivatives like 1-tosyl-3-pyrrolin-2-one, further expanding the range of accessible pyrrolic compounds. researchgate.net

Intermediate for Pyrrolidine (B122466) Scaffolds

The conversion of this compound into the corresponding saturated pyrrolidine scaffold is a key transformation that grants access to a different class of heterocyclic compounds. Pyrrolidines are a ubiquitous motif in a vast number of natural products and pharmaceuticals, valued for their three-dimensional structure. chemrxiv.org This conversion is typically accomplished through the catalytic hydrogenation of the double bond within the dihydropyrrole ring.

This reduction is a standard and highly efficient procedure, commonly utilizing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction selectively reduces the alkene functionality without affecting the robust tosyl protecting group or the integrity of the five-membered ring. The resulting 1-tosylpyrrolidine (B1295941) is a stable intermediate that can be carried forward into subsequent synthetic steps or deprotected to yield the parent pyrrolidine. This straightforward reduction provides a reliable entry point into the diverse chemistry of the pyrrolidine ring system.

Synthesis of Novel Azepine Ring Systems

The five-membered ring of this compound can be elaborated into larger seven-membered azepine ring systems through ring expansion and cycloaddition strategies. Azepines are an important class of heterocycles found in numerous biologically active compounds. One powerful method involves a formal [4+3] cycloaddition, where the pyrrole derivative acts as the four-atom component. thieme-connect.de

More directly, research has demonstrated that a Lewis acid co-catalytic strategy using FeCl3 and BF3·OEt2 can promote a formal hetero-[5+2] cycloaddition. This reaction involves the ring-opening of this compound through selective cleavage of the C-N bond, followed by a cycloaddition with terminal alkynes to construct the 1-tosyl-2,3-dihydro-1H-azepine skeleton. bohrium.comresearchgate.net This transformation provides a novel pathway to functionalized azepines from simple starting materials.

Formation of Spirocyclic and Fused-Bicyclic Imines

The activated double bond in this compound makes it an excellent participant in cycloaddition reactions, leading to the formation of complex spirocyclic and fused-bicyclic frameworks. These structures are of significant interest in drug discovery due to their rigid, three-dimensional architectures.

1,3-Dipolar Cycloadditions for Spirocycles: this compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. A prominent example is the reaction with azomethine ylides, which are often generated in situ from the condensation of an α-amino acid (like L-proline) and an aldehyde or from isatins. bohrium.comwikipedia.org This reaction pathway provides access to a variety of spiro[pyrrolidine-2,3'-oxindole] and other complex spiropyrrolidine derivatives, where the pyrrolidine ring is formed during the cycloaddition. nih.govnih.gov

Diels-Alder Reactions for Fused-Bicyclics: In [4+2] Diels-Alder cycloadditions, this compound serves as a dienophile. Its reaction with a suitable diene generates a fused-bicyclic system containing the nitrogen atom within the bridgehead structure. One study utilized an N-alkenyl iminium ion, generated in situ, as the diene component, which reacted with this compound to stereoselectively synthesize highly substituted piperidine (B6355638) derivatives fused to the pyrrolidine ring. pitt.edu This inverse-electron-demand Diels-Alder approach demonstrates the utility of the building block in constructing complex N-heterocycles. pitt.edu

| Cycloaddition Type | Reactant Partner | Resulting Scaffold | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Spiropyrrolidines | bohrium.comwikipedia.org |

| [4+2] Diels-Alder | N-Alkenyl Iminium Ion | Fused Piperidines | pitt.edu |

Access to Enantioenriched γ-Lactam Derivatives

A highly valuable application of this compound is in the asymmetric synthesis of γ-lactam derivatives. The γ-lactam (or pyrrolidin-2-one) ring is a privileged scaffold found in a multitude of natural products and pharmaceutical agents. A powerful strategy for accessing these compounds in an enantiomerically enriched form is the palladium-catalyzed Heck-Matsuda desymmetrization reaction.

In this process, the prochiral this compound is reacted with an aryldiazonium salt in the presence of a palladium catalyst and a chiral ligand, such as (S)-PyraBOx. This arylation is followed by an in-situ oxidation, typically using a Jones reagent, to yield the 4-aryl-γ-lactam product. The methodology has been shown to be robust, providing good yields and high levels of enantioselectivity for a range of aryldiazonium salts. This efficient protocol has been applied to the formal synthesis of bioactive molecules like the phosphodiesterase-4 inhibitor (R)-rolipram and the muscle relaxant (R)-baclofen.

Table of Heck-Matsuda Reaction Outcomes for this compound

| Aryldiazonium Salt Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 4-Me | 78% | 91:9 |

| 4-OMe | 85% | 93:7 |

| 4-F | 75% | 91:9 |

| 4-Cl | 83% | 91:9 |

| 4-Br | 81% | 91:9 |

| 4-NO₂ | 71% | 90:10 |

| 3-Me | 80% | 91:9 |

| 2-Me | 65% | 89:11 |

(Data sourced from a representative study on the Heck-Matsuda desymmetrization of N-tosylated 2,5-dihydro-1H-pyrroles)

Application in the Construction of Diverse Chemical Libraries

The chemical versatility of this compound makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery. Diversity-oriented synthesis (DOS) aims to create collections of structurally complex and varied small molecules to explore chemical space efficiently. nih.govnih.gov

The ability of this compound to participate in numerous reaction types—including cycloadditions, ring-expansions, and cross-coupling reactions following aromatization—allows for the rapid generation of distinct molecular skeletons from a single, common starting material. For example, its use in 1,6-addition reactions has been noted for its potential in diversity-oriented synthesis. ncl.res.in By systematically varying the reaction partners in these transformations (e.g., different dienes, dipolarophiles, or coupling partners), large libraries of novel heterocyclic compounds can be assembled. This approach accelerates the discovery of new molecules with potential biological or material applications.

Future Directions and Emerging Research Avenues for 1 Tosyl 2,3 Dihydro 1h Pyrrole

The versatile heterocyclic scaffold, 1-Tosyl-2,3-dihydro-1H-pyrrole, stands as a pivotal intermediate in organic synthesis. Its unique structural and electronic properties have rendered it a valuable building block for the construction of a diverse array of more complex nitrogen-containing molecules. As synthetic chemistry advances, research efforts are increasingly focused on refining the methodologies for its synthesis and expanding its utility. The future of research concerning this compound is poised to explore more selective, sustainable, and efficient synthetic strategies, driven by innovations in catalysis, automation, and computational chemistry, and aimed at novel applications in materials and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Tosyl-2,3-dihydro-1H-pyrrole, and how can reaction conditions be optimized?

- Methodology : A typical approach involves sulfonylation of the pyrrole core using tosyl chloride under basic conditions. For example, refluxing 2,3-dihydro-1H-pyrrole with tosyl chloride in xylene (10 mL) for 25–30 hours, followed by purification via recrystallization from methanol, yields sulfonylated derivatives . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring by TLC or HPLC ensures completion.

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

- Methodology :

- NMR : NMR shows characteristic signals for the tosyl group (aromatic protons at δ 7.2–7.8 ppm, methyl protons at δ 2.4 ppm) and the dihydropyrrole ring (CH groups at δ 1.8–2.2 ppm). NMR confirms sulfonyl carbons (~140 ppm for SO) .

- X-ray crystallography : Single-crystal X-ray studies (e.g., R factor = 0.036, data-to-parameter ratio = 32.8) resolve bond lengths and angles, as demonstrated in structurally related tosyl-heterocycles .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- In case of inhalation, move to fresh air and seek medical attention .

- Store in a cool, dry environment away from oxidizing agents.

Advanced Research Questions

Q. How do gold-catalyzed cyclization methods compare to NaH-mediated approaches for functionalizing this compound?

- Methodological Analysis :

- Gold catalysis : Enables regioselective cyclopropanation or annulation at mild temperatures (e.g., 50–80°C), as seen in N-propargyl pyrrole derivatives .

- NaH-mediated cyclization : Requires anhydrous conditions and higher temperatures (e.g., THF reflux), often leading to broader substrate compatibility but lower selectivity .

- Data contradiction : Gold catalysts may produce fewer by-products but require expensive ligands, whereas NaH is cost-effective but sensitive to moisture.

Q. What strategies resolve contradictions in reported yields for sulfonylated pyrrole derivatives?

- Analytical Framework :

- Compare solvent systems (e.g., xylene vs. toluene) and base strength (NaOH vs. KCO) across studies .

- Tabulate yields from peer-reviewed syntheses:

| Method | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Tosyl chloride reflux | Xylene | NaOH | 65–70 | |

| Gold-catalyzed | THF | None | 80–85 |

- Contradictions often arise from impurities in starting materials or variations in workup protocols.

Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?

- Methodology :

- Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Compare with experimental results from Pd-catalyzed cross-couplings, where electron-withdrawing tosyl groups reduce reactivity at the pyrrole β-position .

Q. What role does the tosyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Experimental Design :

- Synthesize analogs with alternative sulfonyl groups (e.g., mesyl, triflyl) and test antioxidant or neuroprotective activity in vitro (e.g., 6-OHDA-induced PC12 cell models) .

- Key SAR parameters: Electronic effects (Hammett σ values), steric bulk, and solubility (logP).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.